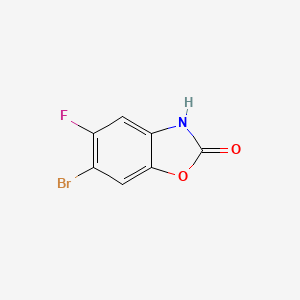

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

6-bromo-5-fluoro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCBRNQTYMAPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290374 | |

| Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944805-23-6 | |

| Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944805-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 944805-23-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, a halogenated benzoxazolone derivative of significant interest in medicinal chemistry. The benzoxazolone scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities.[1] The introduction of bromine and fluorine substituents on this core structure is anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for further investigation. This guide details the compound's chemical identity, a proposed synthetic pathway with a detailed experimental protocol, its physicochemical properties, and a discussion of its potential biological activities based on the known pharmacology of related compounds.

Introduction: The Significance of the Benzoxazolone Scaffold in Drug Discovery

The 1,3-benzoxazol-2-one nucleus is a bicyclic heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a valuable scaffold for the design of a diverse array of therapeutic agents. Derivatives of benzoxazolone have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2]

The strategic incorporation of halogen atoms, such as bromine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[3] The presence of a bromine atom can introduce a site for further functionalization via cross-coupling reactions, while the highly electronegative fluorine atom can influence the acidity of the N-H bond and the overall electronic distribution of the molecule, potentially leading to enhanced biological activity.[4] This guide focuses on the specific derivative, 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, providing a foundational resource for researchers exploring its potential in drug development programs.

Chemical Identity and Physicochemical Properties

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 944805-23-6 | [5] |

| Molecular Formula | C₇H₃BrFNO₂ | [5] |

| Molecular Weight | 232.01 g/mol | [5] |

| Appearance | Powder | [5] |

| Storage Temperature | +2 to +8 °C | [5] |

Synthesis and Reaction Mechanisms

While a specific, peer-reviewed synthesis for 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one has not been detailed in the available literature, a highly plausible synthetic route can be devised based on established methods for the synthesis of benzoxazolone derivatives from ortho-aminophenols.[2][6] The key transformation involves the cyclization of a substituted 2-aminophenol with a carbonylating agent.

Proposed Synthetic Pathway

The most direct approach to the synthesis of the target compound is the cyclization of 2-amino-4-bromo-5-fluorophenol with a suitable carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI). The use of CDI is often preferred due to its lower toxicity compared to phosgene and its derivatives.

Diagram 1: Proposed Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedures for the synthesis of benzoxazolones and should be optimized for this specific substrate.

Materials:

-

2-amino-4-bromo-5-fluorophenol

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 2-amino-4-bromo-5-fluorophenol (1.0 eq).

-

Dissolution: Add anhydrous THF to the flask to dissolve the starting material.

-

Addition of CDI: Under an inert atmosphere, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial reaction, heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is currently available in the public domain, the known activities of structurally related compounds provide a strong basis for predicting its potential pharmacological profile.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives are well-documented as potent antimicrobial and antifungal agents.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of a bromine atom at the 6-position could enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazolone derivatives.[7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific halogenation pattern of 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one may confer selectivity towards certain cancer cell types.

Enzyme Inhibition

The benzoxazolone scaffold has been identified as a core structure in the development of various enzyme inhibitors. For instance, halogenated benzoxazolones have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders.[8] The electronic properties imparted by the fluorine and bromine substituents could play a crucial role in the binding affinity and selectivity of the compound for specific enzyme targets.

Diagram 2: Potential Drug Development Workflow

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 6-Bromo-5-fluoro-1,2,3-benzothiadiazole [smolecule.com]

- 5. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (944805-23-6) for sale [vulcanchem.com]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one molecular weight

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, focusing on its essential physicochemical properties, a proposed synthesis protocol grounded in established chemical principles, and its potential applications in the field of medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights and the causal reasoning behind experimental design.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to natural purine bases, which allows for effective interactions with a variety of biological macromolecules.[1] This versatile structure is a cornerstone in the development of novel therapeutic agents, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a halogenated derivative within this class. The specific incorporation of bromine and fluorine atoms at the 6 and 5 positions, respectively, creates a unique electronic and steric profile.[3] This substitution pattern is critical as it can significantly modulate the compound's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of significant interest for synthetic chemists and drug discovery programs. This guide will detail its core properties, starting with its fundamental molecular identity.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical identity is paramount for its application in research. These parameters are essential for accurate dosing, reaction stoichiometry, and regulatory compliance.[3]

Molecular and Chemical Identifiers

The key quantitative data for 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one are summarized in the table below. The molar mass is a critical parameter for all experimental work, ensuring the accurate preparation of solutions and reaction mixtures.

| Parameter | Value | Source |

| Molecular Weight | 232.01 g/mol | [3][4][5] |

| Molecular Formula | C₇H₃BrFNO₂ | [3][4][5] |

| CAS Registry No. | 944805-23-6 | [3][4][5] |

| Physical Appearance | Powder | [3] |

| Purity | ≥95% (Typical) | [4][5] |

Chemical Structure

The arrangement of atoms, particularly the electron-withdrawing halogen substituents on the benzene ring, dictates the molecule's chemical behavior.

Caption: 2D structure of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Proposed Synthesis Protocol and Workflow

Experimental Protocol: Synthesis via Carbonylative Cyclization

This protocol describes a two-step process starting from a commercially available precursor. The causality behind this choice is its efficiency and the use of common, well-understood reagents.

Step 1: Nitration of 4-Bromo-3-fluorophenol

-

Rationale: Introduce a nitro group ortho to the hydroxyl, which will later be reduced to the amine necessary for cyclization.

-

Procedure: a. Cool a solution of 4-bromo-3-fluorophenol (1 eq.) in glacial acetic acid to 0-5 °C in an ice bath. b. Add nitric acid (1.1 eq.) dropwise while maintaining the temperature below 10 °C. c. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. d. Pour the reaction mixture into ice water to precipitate the product, 4-bromo-5-fluoro-2-nitrophenol. e. Filter, wash with water until neutral, and dry the solid product.

Step 2: Reductive Cyclization

-

Rationale: Simultaneously reduce the nitro group to an amine and cyclize it with a carbonyl source (like triphosgene or a carbamate) to form the benzoxazolone ring. A one-pot reaction is chosen for efficiency.

-

Procedure: a. Suspend the 4-bromo-5-fluoro-2-nitrophenol (1 eq.) in ethanol. b. Add a reducing agent, such as tin(II) chloride (3-4 eq.) or perform catalytic hydrogenation with Pd/C under a hydrogen atmosphere. c. After reduction is complete (confirmed by TLC), add a carbonyl source. For example, add triphosgene (0.4 eq.) in the presence of a non-nucleophilic base like triethylamine (2.2 eq.) at 0 °C. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction, perform an aqueous workup, and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Purify the crude product by column chromatography on silica gel to yield 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Synthesis Workflow Visualization

The logical flow from a common starting material to the final product is visualized below.

Caption: Proposed two-step synthesis workflow for the target compound.

Potential Applications in Drug Discovery

The benzoxazole scaffold is a validated pharmacophore in numerous therapeutic areas.[2] The specific halogenation pattern of 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one makes it a valuable building block for creating new chemical entities with potentially enhanced biological activity.

-

Antimicrobial Agents: Benzoxazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, making them promising candidates for new antibiotics.[1] The electronic properties imparted by the bromine and fluorine atoms could enhance binding to the enzyme's active site. Research into benzoxazole-thiazolidinone hybrids has identified promising antibacterial agents against challenging pathogens like Staphylococcus aureus.[8]

-

Anticancer Agents: Many compounds containing the benzoxazole core exhibit potent anticancer activity.[2] Their mechanisms often involve the inhibition of critical signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[1] This compound could serve as a starting point for the synthesis of novel kinase inhibitors.

-

Chemical Probes and Materials Science: The unique electronic and fluorescent properties of related heterocyclic systems suggest that this compound could be explored in materials science, potentially for the development of organic electronic materials or fluorescent probes for biological imaging.[9][10]

Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is non-negotiable when handling any laboratory chemical. This section provides a self-validating system for safe use, based on available safety data sheets.

Hazard Identification

Based on data for similar chemical structures, 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][13]

-

Skin Contact: Causes irritation.

-

Eye Contact: Causes serious irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are located close to the workstation.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[12]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[11]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between +2 to +8 °C.[3][4][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, with a molecular weight of 232.01 g/mol , is a strategically functionalized heterocyclic compound.[3][4][5] Its value lies not only in its defined physicochemical properties but in its potential as a versatile building block for the synthesis of novel compounds in drug discovery and materials science. The dual halogenation pattern provides a unique handle for chemists to modulate biological activity and pharmacokinetic properties. The proposed synthesis offers a reliable pathway for its preparation, and the outlined safety protocols ensure its responsible handling in a research environment. This guide serves as a foundational resource for scientists looking to leverage the potential of this and related benzoxazolone scaffolds in their research endeavors.

References

-

Carl ROTH. (n.d.). 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 500 mg. Retrieved from [Link]

-

Carl ROTH. (n.d.). 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 1 g. Retrieved from [Link]

-

Kumar, V., et al. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH National Library of Medicine. Retrieved from [Link]

-

Anonymous. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2-benzothiazol-3(2H)-one. Retrieved from [Link]

-

Anonymous. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. PMC - PubMed Central. Retrieved from [Link]

-

Anonymous. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Retrieved from [Link]

-

Anonymous. (n.d.). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Retrieved from [Link]

-

Anonymous. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (944805-23-6) for sale [vulcanchem.com]

- 4. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 500 mg, CAS No. 944805-23-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 1 g, CAS No. 944805-23-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mediresonline.org [mediresonline.org]

- 8. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 6-Bromo-5-fluoro-1,2,3-benzothiadiazole [smolecule.com]

- 10. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one: Structure, Synthesis, and Therapeutic Potential

Abstract

This whitepaper provides a comprehensive technical overview of 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The benzoxazolone scaffold is a well-established pharmacophore present in numerous biologically active agents. The strategic incorporation of bromine and fluorine atoms onto this core structure is anticipated to modulate its physicochemical and pharmacological properties, offering new avenues for therapeutic development. This guide details the structural attributes, a proposed synthetic pathway from its key precursor, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we explore its potential applications in drug development, grounded in the established bioactivities of related benzoxazolone and fluorinated heterocyclic compounds.

Introduction: The Benzoxazolone Core in Drug Discovery

The 1,3-benzoxazol-2-one moiety is a privileged heterocyclic scaffold, forming the structural basis of many compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow for effective interaction with various biological targets. The introduction of halogen atoms, particularly fluorine and bromine, is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine can introduce specific interactions and serve as a handle for further chemical modification.[3][4] The subject of this guide, 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, combines these features, making it a compound of considerable interest for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is characterized by a fused bicyclic system comprising a benzene ring and an oxazolone ring. The key structural features are the bromine atom at position 6 and the fluorine atom at position 5 of the benzene ring.

Caption: Chemical Structure of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Table 1: Physicochemical and Identification Parameters [5][6]

| Parameter | Value |

| CAS Number | 944805-23-6 |

| Molecular Formula | C₇H₃BrFNO₂ |

| Molecular Weight | 232.01 g/mol |

| Appearance | Expected to be a solid powder |

| Storage Temperature | +2 to +8 °C |

Synthesis Pathway and Experimental Protocol

The most logical and established route for the synthesis of 2,3-dihydro-1,3-benzoxazol-2-ones involves the cyclization of the corresponding 2-aminophenol precursor. In this case, the key starting material is 2-amino-5-bromo-4-fluorophenol.

Caption: Proposed synthesis workflow for the target compound.

Synthesis of the Precursor: 2-Amino-5-bromo-4-fluorophenol

While 2-amino-5-bromo-4-fluorophenol is commercially available, its synthesis is a critical first step for researchers starting from more basic materials.[7] A common method for preparing substituted 2-aminophenols is the reduction of the corresponding 2-nitrophenol.[8][9]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-fluorophenol

-

Nitration: 4-Fluorophenol is first nitrated to yield a mixture of nitrophenol isomers. The desired 4-fluoro-2-nitrophenol is then isolated.

-

Bromination: The 4-fluoro-2-nitrophenol is subsequently brominated at the position para to the hydroxyl group to yield 5-bromo-4-fluoro-2-nitrophenol.

-

Reduction: The nitro group of 5-bromo-4-fluoro-2-nitrophenol is reduced to an amine. A common and effective method utilizes a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Cyclization to form 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

The cyclization of 2-aminophenols to form the benzoxazolone ring can be achieved using various carbonylating agents such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI). Triphosgene is often preferred as it is a safer, solid alternative to phosgene gas.

Experimental Protocol: Cyclization

-

Reaction Setup: To a solution of 2-amino-5-bromo-4-fluorophenol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane, add a suitable base, for example, triethylamine (2.2 eq).

-

Addition of Cyclizing Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in the same solvent dropwise with vigorous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from closely related analogs.[6]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Features |

| ¹H NMR | - Aromatic protons will appear as distinct signals in the downfield region (approx. 7.0-7.5 ppm). Due to the substitution pattern, two singlets or two doublets with small coupling constants are expected. - The N-H proton will appear as a broad singlet further downfield (approx. 10-12 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - The carbonyl carbon (C=O) of the oxazolone ring will be a prominent signal in the range of 150-160 ppm. - Aromatic carbons will appear in the 100-150 ppm region. Carbons attached to fluorine will show characteristic C-F coupling. The carbon attached to bromine will also be in this region. |

| ¹⁹F NMR | - A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic proton. |

| IR (Infrared) Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch will be present around 1750-1780 cm⁻¹. - An N-H stretching vibration will be observed as a broad band in the region of 3100-3300 cm⁻¹. - C-F and C-Br stretching vibrations will be present in the fingerprint region. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ will be observed at m/z 231 and 233 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. |

Potential Applications in Drug Discovery and Development

The unique combination of the benzoxazolone core with fluorine and bromine substituents suggests several promising avenues for therapeutic application.

Caption: Potential therapeutic applications of the title compound.

-

Antimicrobial Agents: The benzoxazole scaffold is known to exhibit significant antibacterial and antifungal activities.[10] The introduction of halogens can enhance lipophilicity, facilitating passage through microbial cell membranes and potentially increasing potency.

-

Anticancer Agents: Many fluorinated heterocyclic compounds have demonstrated potent anticancer activity.[11] The benzoxazolone core can serve as a scaffold for designing inhibitors of various cancer-related enzymes, such as kinases or topoisomerases.

-

Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against a variety of enzyme targets. The lactam-like structure and potential for hydrogen bonding can facilitate binding to active sites.

-

Chemical Probe and Tool Compound: As a well-defined small molecule, it can be used as a chemical probe to investigate biological pathways or as a starting point for the development of more complex molecules through further functionalization, particularly at the bromine position via cross-coupling reactions.

Conclusion

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one represents a promising, yet underexplored, molecule for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure combines the proven biological relevance of the benzoxazolone core with the advantageous properties conferred by fluorine and bromine substitution. This technical guide provides a solid foundation for researchers and scientists to embark on the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for the potential discovery of new and effective therapeutic agents.

References

-

Carl ROTH. (n.d.). 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 500 mg. Retrieved from [Link]

-

Google Patents. (n.d.). EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][6][12]benzoxazine-6-carboxylic acids. Retrieved from

- Google Patents. (n.d.). US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids.

- Google Patents. (n.d.). US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.

- Google Patents. (n.d.). US 11358948 B2 - Novel compounds as IRAK4 inhibitors.

- Google Patents. (n.d.). WO2015095795A1 - Tetrahydronaphthyridine, benzoxazine, aza-benzoxazine, and related bicyclic compounds for inhibition of RORgamma activity and the treatment of disease.

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.

-

National Center for Biotechnology Information. (n.d.). 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Fluoro-3-(2-fluorophenyl)-1,2-benzoxazole. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole. NIST Chemistry WebBook. Retrieved from [Link]

- Neog, M., & Gogoi, P. (2017). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 9(6), 243-248.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis of 2-Amino-5-bromophenol: A Deep Dive for Chemical Researchers. Retrieved from [Link]

- Patel, S. B., & Ghate, M. D. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 12(12), 2046-2067.

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Shanbhag, G. S., Bhargava, A., Singh, G. P., Joshi, S. D., & Chundawat, N. S. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 827-844.

- Singh, R. P., & Singh, R. K. (2014). Biological Potential of FluoroBenzene Analogs. J Sci Med, 1(1), 1-4.

- Singh, V., & Parle, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research, 16(2), 1000-1015.

- Taha, M. O., & Al-Gazzar, A. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(41), 33864-33905.

Sources

- 1. EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids; substituted-5-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids; substituted-5-amino-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids; derivatives thereof; pharmaceutical compositions comprising the compounds; and processes for producing the compounds - Google Patents [patents.google.com]

- 2. scienceopen.com [scienceopen.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (944805-23-6) for sale [vulcanchem.com]

- 6. 944805-23-6|6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one|BLD Pharm [bldpharm.com]

- 7. 1037364-36-5 Cas No. | 2-Amino-5-bromo-4-fluorophenol | Apollo [store.apolloscientific.co.uk]

- 8. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 500 mg, CAS No. 944805-23-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, a key building block in contemporary drug discovery and development. The synthesis is presented as a two-step process, commencing with the preparation of the crucial intermediate, 2-amino-4-bromo-5-fluorophenol, followed by a cyclization reaction to yield the target benzoxazolone. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering detailed experimental protocols, mechanistic insights, and a framework for troubleshooting and optimization.

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. The specific substitution pattern of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one imparts unique physicochemical properties, making it a valuable intermediate for the synthesis of novel therapeutic agents. The strategic placement of the bromo and fluoro substituents allows for diverse downstream functionalization, enabling the exploration of chemical space in the pursuit of potent and selective modulators of various biological targets. This guide delineates a practical and scalable synthetic route to this important molecule.

Overall Synthesis Pathway

The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is achieved through a two-step sequence starting from the commercially available 4-bromo-5-fluoro-2-nitrophenol. The pathway involves the reduction of the nitro group to an amine, followed by cyclization with a carbonyl source to form the benzoxazolone ring.

Figure 1: Overall two-step synthesis pathway for 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Part 1: Synthesis of 2-Amino-4-bromo-5-fluorophenol

The initial step focuses on the selective reduction of the nitro group of 4-bromo-5-fluoro-2-nitrophenol to the corresponding amine. This transformation is critical as it sets the stage for the subsequent cyclization.

Mechanistic Considerations and Reagent Selection

The reduction of an aromatic nitro group in the presence of other functional groups, such as halogens and a hydroxyl group, requires a chemoselective reducing agent. Several methods are suitable for this transformation, with the choice often depending on scale, cost, and safety considerations.

-

Metal-Acid Systems: A common and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. Iron powder in the presence of a catalytic amount of hydrochloric acid is a particularly attractive option for large-scale synthesis due to its low cost and operational simplicity. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid serving to protonate the intermediates.

-

Catalytic Hydrogenation: Another widely used method is catalytic hydrogenation. This involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method is often very clean and high-yielding but requires specialized equipment for handling hydrogen gas safely.

For this guide, we will detail the protocol using the iron/hydrochloric acid system due to its robustness and scalability.

Experimental Protocol: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

Materials:

-

4-Bromo-5-fluoro-2-nitrophenol

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-fluoro-2-nitrophenol (1.0 eq), ethanol, and water in a 4:1 ratio.

-

To this suspension, add iron powder (3.0-5.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Once at reflux, add concentrated hydrochloric acid (0.1-0.2 eq) dropwise over 15-20 minutes. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and the washings and remove the ethanol under reduced pressure.

-

To the remaining aqueous solution, carefully add a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8). This will precipitate any remaining iron salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 2-amino-4-bromo-5-fluorophenol as a solid. The crude product can be purified by recrystallization if necessary.

| Parameter | Typical Value |

| Yield | 85-95% |

| Purity (crude) | >90% |

| Reaction Time | 2-4 hours |

| Temperature | 80-90 °C |

Table 1: Typical reaction parameters and outcomes for the reduction of 4-bromo-5-fluoro-2-nitrophenol.

Part 2: Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

The final step in the synthesis is the cyclization of 2-amino-4-bromo-5-fluorophenol to form the target benzoxazolone ring. This is a condensation reaction where the amino and hydroxyl groups of the aminophenol react with a carbonyl source.

Mechanistic Considerations and Reagent Selection

The formation of the benzoxazolone ring from a 2-aminophenol can be achieved using various carbonylating agents such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea.

-

Phosgene and its Derivatives: While highly effective, phosgene is an extremely toxic gas, and its solid equivalent, triphosgene, is also hazardous. Their use requires stringent safety precautions and specialized handling.

-

Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene and is effective for this transformation. However, it is more expensive.

-

Urea: Urea is an inexpensive, stable, and safe reagent that can be used for the synthesis of benzoxazolones. The reaction typically proceeds by heating the 2-aminophenol with urea, often in the presence of an acid catalyst. The reaction is believed to proceed through the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization. A US patent describes a general procedure for the synthesis of benzoxazolones using urea and a mineral acid in an aqueous solution under pressure.[1][2]

Given its safety, cost-effectiveness, and scalability, urea is the preferred reagent for this guide.

Experimental Protocol: Cyclization of 2-Amino-4-bromo-5-fluorophenol

Materials:

-

2-Amino-4-bromo-5-fluorophenol

-

Urea

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a pressure-rated reaction vessel, combine 2-amino-4-bromo-5-fluorophenol (1.0 eq), urea (1.5-2.0 eq), and water.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Seal the vessel and heat the mixture to 120-140 °C with stirring. The internal pressure will increase during the reaction.

-

Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC if possible, or run to a predetermined time.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product will likely precipitate out of the solution upon cooling. Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove any unreacted urea and salts.

-

Dry the product under vacuum to obtain 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. The product is often of high purity, but can be recrystallized from a suitable solvent like ethanol if necessary.

| Parameter | Typical Value |

| Yield | 75-85% |

| Purity | >95% |

| Reaction Time | 4-6 hours |

| Temperature | 120-140 °C |

Table 2: Typical reaction parameters and outcomes for the cyclization of 2-amino-4-bromo-5-fluorophenol.

Conclusion

This technical guide has outlined a reliable and scalable two-step synthesis for 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. The described protocols utilize readily available and cost-effective reagents, making this pathway suitable for both laboratory-scale synthesis and potential industrial production. The mechanistic insights provided should aid researchers in troubleshooting and optimizing the reactions for their specific needs. The successful synthesis of this key intermediate opens avenues for the development of novel and diverse libraries of compounds for drug discovery programs.

References

-

Hartman, W. W., & Silloway, H. L. (n.d.). 2-AMINO-4-NITROPHENOL. Organic Syntheses Procedure. Retrieved from [Link]

- Process for preparing benzoxazolones-(2)and benzothiazolones-(2). (1974). US3812138A. Google Patents.

- Process for preparing 2-amino-5-nitrophenol derivatives. (1988). US4743595A. Google Patents.

- Process for preparing benzoxazolones-(2)and benzothiazolones-(2). (1974). US3812138A. Google Patents.

Sources

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Derivatives and Analogs

Abstract

The 2,3-dihydro-1,3-benzoxazol-2-one (benzoxazolone) core is a privileged scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities. This guide focuses on a specific, halogenated derivative, 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, and its analogs. The strategic incorporation of bromine and fluorine atoms onto the benzoxazolone ring system is a key design element intended to modulate the physicochemical and pharmacological properties of the parent molecule. This document provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this class of compounds, with a particular emphasis on their potential as anticancer and neuroprotective agents. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to support researchers and drug development professionals in this field.

Introduction: The Benzoxazolone Scaffold in Drug Discovery

The benzoxazolone nucleus is a versatile heterocyclic system that has garnered significant attention in pharmaceutical research. Its structure is present in a variety of biologically active compounds, demonstrating a broad range of therapeutic applications, including anticancer, analgesic, anti-inflammatory, and neuroprotective effects.[1][2][3] The benzoxazolone framework is considered an ideal scaffold for drug design due to its favorable physicochemical profile, its ability to act as a bioisostere for less stable moieties, and the presence of both lipophilic and hydrophilic regions within a single structure.[2][3] Furthermore, the benzene and oxazolone rings offer multiple sites for chemical modification, allowing for the fine-tuning of pharmacological activity.[2]

The introduction of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity.[4] Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6] In the context of the benzoxazolone scaffold, the presence of halogens has been shown to enhance herbicidal and fungicidal properties, and more recently, to potentiate anticancer activity.[1] This guide will delve into the specific attributes of the 6-bromo-5-fluoro substitution pattern on the benzoxazolone core.

Synthesis and Chemical Properties

The synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one and its derivatives typically proceeds through a key intermediate, a substituted 2-aminophenol. The general synthetic strategy involves the cyclization of this precursor to form the benzoxazolone ring.

Synthesis of the Core Scaffold

The most direct route to 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one involves the cyclization of the commercially available precursor, 2-amino-4-bromo-5-fluorophenol.[7] A common and efficient method for this transformation is the reaction with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI).

Caption: Synthetic pathway for 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Experimental Protocol: Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

This protocol is a representative procedure based on established methods for the synthesis of benzoxazolones from 2-aminophenols.

Materials:

-

2-Amino-4-bromo-5-fluorophenol

-

N,N'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-4-bromo-5-fluorophenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add N,N'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the THF.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to afford the pure 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of N-Substituted Derivatives

The nitrogen atom at the 3-position of the benzoxazolone ring provides a convenient handle for further derivatization, most commonly through N-alkylation or Mannich reactions. These modifications are crucial for exploring the structure-activity relationships and optimizing the pharmacological properties of the core scaffold.

Pharmacological Properties and Therapeutic Applications

Derivatives of the benzoxazolone scaffold have demonstrated a remarkable diversity of biological activities. The incorporation of the 6-bromo and 5-fluoro substituents is anticipated to modulate these activities, potentially leading to enhanced potency and selectivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazolone derivatives.[2][8] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[8][9] Halogenated benzoxazolones, in particular, have shown promising cytotoxic effects against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Chloro-benzoxazolone derivative | Breast (MCF-7) | ~50 | [8] |

| 6-Bromo-benzoxazolone derivative | Not specified | - | [1] |

| Halogenated benzofuran derivatives | Various | 3.5 - 11 | [10] |

Note: The table presents data for structurally related halogenated compounds to provide context for the potential activity of 6-bromo-5-fluoro-benzoxazolone derivatives.

The presence of a halogen at the 5- or 6-position of the benzoxazolone ring appears to be a critical determinant of cytotoxic activity.[1][8] It is hypothesized that these substituents enhance the interaction of the molecule with its biological targets.

Neuroprotective Potential

Benzoxazolone derivatives are also being investigated for their potential in treating neurodegenerative diseases.[3] Their neuroprotective effects may stem from various mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and inhibition of enzymes involved in neuroinflammation. While specific data on 6-bromo-5-fluoro-benzoxazolone in neuroprotection is limited, related halogenated compounds have shown promise in this area.[11]

Structure-Activity Relationships (SAR)

The analysis of structure-activity relationships provides valuable insights for the rational design of more potent and selective analogs. For the benzoxazolone scaffold, several key structural features influence biological activity.

Caption: Key positions on the benzoxazolone scaffold for SAR studies.

-

Halogenation at Positions 5 and 6: The presence of electron-withdrawing groups, such as bromine and fluorine, at these positions generally enhances biological activity, particularly cytotoxicity.[1][10] The specific positioning of these halogens can influence the electronic properties of the aromatic ring and its interaction with target proteins.

-

N-Substitution at Position 3: Modification at the nitrogen atom is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of benzoxazolone derivatives. The introduction of various alkyl or aryl substituents can significantly impact potency and selectivity.[8]

-

The Carbonyl Group at Position 2: The carbonyl group is a key feature of the benzoxazolone ring and is often involved in hydrogen bonding interactions with biological targets.

Proposed Mechanisms of Action

The diverse biological activities of benzoxazolone derivatives are a result of their interaction with multiple cellular targets.

Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways. The benzoxazolone scaffold has been identified as a potential hinge-binding motif in some kinase inhibitors.[12] The 6-bromo-5-fluoro substitution pattern may enhance the binding affinity of these compounds to the ATP-binding pocket of specific kinases, thereby disrupting downstream signaling and inhibiting cancer cell proliferation.

Caption: Proposed mechanism of kinase inhibition by benzoxazolone derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several benzoxazolone derivatives have been shown to induce apoptosis in cancer cells.[8] This can occur through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species. The halogen substituents on the 6-bromo-5-fluoro-benzoxazolone core may play a role in triggering these apoptotic pathways.

Future Directions and Conclusion

The 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and its derivatives allows for extensive exploration of the chemical space to optimize biological activity. Future research should focus on:

-

Synthesis and biological evaluation of a diverse library of N-substituted derivatives to further elucidate the structure-activity relationships.

-

Identification of specific molecular targets for the most potent compounds to gain a deeper understanding of their mechanisms of action.

-

In vivo studies to assess the efficacy and safety of lead compounds in relevant animal models of cancer and neurodegenerative diseases.

References

-

Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines. Org Lett. 2018;20(21):6943-6947. [Link]

-

Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences. 2021;258:04017. [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. Arch Pharm (Weinheim). 2023;356(9):e2300162. [Link]

-

Synthesis of substituted benzo[b][13][14]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Org Biomol Chem. 2018;16(29):5325-5333. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(1):245. [Link]

-

Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Org Biomol Chem. 2020;18(11):2128-2132. [Link]

-

Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anticancer Agents Med Chem. 2020;20(13):1598-1608. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Int J Mol Sci. 2023;24(13):10834. [Link]

-

In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research. 2023;15(6):696-706. [Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sci. 2020;259:118252. [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. Arch Pharm (Weinheim). 2023;356(9):e2300162. [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Sci Rep. 2025;15(1):3487. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express. 2021;11(1):12. [Link]

-

2-Amino-4-bromo-5-fluorophenol. PubChem. Accessed January 19, 2026. [Link]

-

Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Researches in Engineering and Science. 2021;9(7):29-43. [Link]

-

Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Farmacia. 2019;67(2):185-194. [Link]

-

Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Nat Prod Rep. 2018;35(2):119-148. [Link]

-

In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones. Brain Res. 2002;949(1-2):50-56. [Link]

-

Combination of Neuroprotective and Regenerative Agents for AGE-Induced Retinal Degeneration: In Vitro Study. J Ophthalmol. 2016;2016:9187326. [Link]

-

Design, synthesis and evaluation of small molecule imidazo[2,1- b ][2][13][14]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). Bioorg Med Chem Lett. 2013;23(15):4419-4424. [Link]

-

Neuroprotective effects of hydroxysafflor yellow A: in vivo and in vitro studies. Planta Med. 2003;69(5):429-433. [Link]

-

In Vitro and In Vivo Neuroprotective Effects of Sarcosine. Oxid Med Cell Longev. 2022;2022:5467498. [Link]

-

6-Bromo-N-(2-methyl-2H-benzo[d][1][2][13]triazol-5- yl)quinolin-4-amine. Molbank. 2019;2019(4):M1091. [Link]

-

Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II. Eur J Biochem. 1986;159(1):1-6. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijres.org [ijres.org]

- 6. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1] This structural motif, consisting of a benzene ring fused to an oxazolone ring, is present in numerous compounds with demonstrated anticancer, analgesic, anti-inflammatory, and neuroprotective properties.[1] The versatility of the benzoxazolone core allows for extensive chemical modifications on both the benzene and oxazolone rings, enabling the fine-tuning of its physicochemical and biological properties.[1] This guide focuses on a specific halogenated derivative, 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one , a compound of interest for its potential applications in drug discovery. The strategic placement of bromine and fluorine atoms on the benzene ring is anticipated to significantly influence its electronic properties, membrane permeability, and metabolic stability, thereby modulating its biological activity.[2]

Chemical Identity and Physicochemical Properties

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a substituted benzoxazolone with the molecular formula C₇H₃BrFNO₂.[3] The presence of both a bromine and a fluorine atom on the aromatic ring creates a unique electronic environment that can impact its reactivity and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 944805-23-6 | [3] |

| Molecular Formula | C₇H₃BrFNO₂ | [3] |

| Molecular Weight | 232.01 g/mol | [3] |

| Physical Appearance | Powder | [3] |

| Storage Temperature | +2 to +8 °C | [3] |

An important structural feature to consider is the existence of its positional isomer, 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. The distinct arrangement of the halogen substituents can lead to different biological activities and chemical properties.[3]

Synthetic Pathways: A Step-by-Step Guide

Part 1: Synthesis of the Key Precursor: 2-Amino-4-bromo-5-fluorophenol

The synthesis of 2-amino-4-bromo-5-fluorophenol can be approached from commercially available 4-fluorophenol. The following multi-step protocol is a plausible route:

Experimental Protocol:

-

Bromination of 4-fluorophenol: In a suitable reaction vessel, dissolve 4-fluorophenol in a solvent such as dichloroethane. At a controlled temperature (e.g., 5-10°C), add a solution of bromine in dichloroethane dropwise. After the addition is complete, the reaction mixture is typically stirred for a short period to ensure complete conversion. The reaction is then quenched with an aqueous solution of a reducing agent like sodium sulfite to remove excess bromine. The organic layer is separated, washed, dried, and concentrated to yield 2-bromo-4-fluorophenol.[4]

-

Nitration of 2-bromo-4-fluorophenol: The obtained 2-bromo-4-fluorophenol is then subjected to nitration. This is a critical step where regioselectivity is key. The phenol is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled. A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (e.g., 5-10°C) to control the exothermic reaction and prevent side product formation. The reaction mixture is then carefully poured into ice water to precipitate the nitrated product, 2-bromo-4-fluoro-5-nitrophenol.[5]

-

Reduction of the Nitro Group: The nitro group of 2-bromo-4-fluoro-5-nitrophenol is then reduced to an amino group. A common and effective method is catalytic hydrogenation. The nitrophenol is dissolved in a suitable solvent like ethanol or tetrahydrofuran, and a catalyst such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) is added.[6] The mixture is then subjected to a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). The catalyst is then filtered off, and the solvent is evaporated to yield the desired 2-amino-4-bromo-5-fluorophenol.[6]

Caption: Synthetic route to 2-amino-4-bromo-5-fluorophenol.

Part 2: Cyclization to 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

The final step involves the cyclization of 2-amino-4-bromo-5-fluorophenol to form the benzoxazolone ring. A widely used and effective method for this transformation is the reaction with urea in the presence of a mineral acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-bromo-5-fluorophenol and urea is suspended in an aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid.

-

Heating and Reaction: The reaction mixture is heated to reflux (typically around 100-120°C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the product. The pH of the suspension may be adjusted to be slightly acidic (pH 5-6) to ensure complete precipitation. The solid product is then collected by filtration, washed with water to remove any remaining acid and salts, and dried. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Cyclization to the target benzoxazolone.

Biological Activities and Therapeutic Potential

While specific biological data for 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is limited in the public domain, the broader class of halogenated benzoxazolones has shown significant promise in various therapeutic areas.

Anticancer Activity

Fluorinated benzoxazole derivatives have demonstrated potent antiproliferative activity against human breast cancer cell lines.[7] For instance, certain 6-fluorobenzoxazole compounds have shown GI₅₀ values in the nanomolar range against the MDA 468 breast cancer cell line.[7] The presence of halogen atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration and interaction with intracellular targets.[2] The cytotoxic effects of benzoxazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[8]

Antimicrobial and Fungicidal Activity

Halogenated benzoxazolinones are known for their potent fungicidal properties.[9] The introduction of halogens at the 6-position of the benzoxazolinone ring has been shown to enhance their efficacy against various microorganisms.[9] This makes them interesting candidates for the development of new antifungal agents, particularly in an era of increasing drug resistance.

Enzyme Inhibition

The benzoxazole scaffold is a versatile platform for designing enzyme inhibitors. For example, various benzoxazole derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[10][11] The specific substitution pattern on the benzoxazole ring plays a crucial role in determining the potency and selectivity of enzyme inhibition. While the specific enzyme targets of 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one have not been reported, its structure suggests it could be a candidate for screening against a variety of enzymes.

Future Directions and Conclusion

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. The synthetic route outlined in this guide provides a practical framework for its preparation, enabling further investigation into its biological properties. Future research should focus on:

-

Detailed Biological Screening: A comprehensive evaluation of its anticancer, antimicrobial, and enzyme inhibitory activities is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the halogen substitution pattern and other positions on the benzoxazolone ring to optimize activity and selectivity.

References

-

E3S Web of Conferences. (n.d.). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

Carl ROTH. (n.d.). 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 500 mg. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1037364-36-5 | 2-Amino-5-bromo-4-fluorophenol | MFCD24640741. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). WO2007121484A2 - 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling.

-

PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of natural halogen compounds | Request PDF. Retrieved from [Link]

-

PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]

- Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Google Patents. (n.d.). US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.

-

National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

- Google Patents. (n.d.). US11180443B2 - Preparation method for m-diamide compounds.

-

Google Patents. (n.d.). ( 12 ) United States Patent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2025). ONE-POT SYNTHESIS OF BENZOXAZOLE ANALOGOUS CATALYZED Zn (OAc)2. Retrieved from [Link]

-

PubMed. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-3-(2-fluorophenyl)-1,2-benzoxazole. Retrieved from [Link]

-

YouTube. (2017). Biochemistry | Enzyme Inhibition. Retrieved from [Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (944805-23-6) for sale [vulcanchem.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Novel Benzoxazolone: A Technical Guide to the Discovery of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

For Immediate Release

A deep dive into the synthesis and structural characterization of a promising, yet sparsely documented, fluorinated benzoxazolone, this guide serves as a foundational resource for researchers and drug development professionals. By elucidating a probable synthetic pathway and contextualizing its significance, we aim to catalyze further investigation into the potential applications of this unique molecule.

Introduction: The Benzoxazolone Scaffold in Modern Drug Discovery